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Introduction

BAY 1135626 is a potent drug-linker conjugate utilized in the synthesis of antibody-drug
conjugates (ADCs), most notably in the creation of BAY 1129980, an auristatin-based ADC
targeting C4.4A (LYPD3) for non-small cell lung cancer (NSCLC) research.[1][2][3] The
successful and efficient conjugation of BAY 1135626 to a monoclonal antibody (mADb) is critical
for the therapeutic efficacy and stability of the resulting ADC. These application notes provide
detailed protocols and optimal buffer conditions for the conjugation of BAY 1135626 to
antibodies, ensuring high-yield and site-specific modification.

The conjugation chemistry of BAY 1135626, like many auristatin-based payloads, involves the
reaction of a maleimide group on the linker with free sulfhydryl (thiol) groups on the antibody.[4]
[5] These thiol groups are typically generated by the selective reduction of interchain disulfide
bonds within the antibody's hinge region. This method allows for a controlled drug-to-antibody
ratio (DAR) and results in a stable thioether bond.

Signaling Pathway of Auristatin-Based ADCs

Auristatin derivatives, such as the payload of BAY 1135626, are highly potent microtubule-
disrupting agents.[6][7][8] Upon binding of the ADC to its target antigen on a cancer cell, the
complex is internalized, typically via endocytosis. Inside the cell, the linker is cleaved, releasing
the auristatin payload. The free auristatin then binds to tubulin, inhibiting its polymerization and
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disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and

ultimately induces apoptosis.
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Caption: Signaling pathway of an auristatin-based ADC.

Optimal Buffer Conditions for Conjugation

The thiol-maleimide conjugation reaction is sensitive to buffer conditions. The following table
summarizes the recommended buffer parameters for the two key steps of the conjugation
process: antibody reduction and the conjugation reaction itself.
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Parameter

Antibody
Reduction

Thiol-Maleimide

Conjugation

Rationale

pH

6.5-75

6.5-75

Maintains stability of
the antibody and
favors selective
reduction of hinge
disulfide bonds. A
neutral pH is optimal
for the thiol-maleimide
reaction, minimizing
maleimide hydrolysis
at higher pH and
protonation of thiols at

lower pH.

Buffer Type

Phosphate Buffer,
HEPES, MOPS

Phosphate Buffer,
HEPES, MOPS

Use of non-
nucleophilic buffers is
critical to avoid
reaction with the
maleimide group of
BAY 1135626. Avoid
Tris and other amine-

containing buffers.

Chelating Agent

1-5 mM EDTA

1-5 mM EDTA

Prevents re-oxidation
of sulfhydryl groups,
which can be
catalyzed by trace

metal ions.

Temperature

4-37°C

4-25°C

Reduction can be
performed at a higher
temperature to
increase efficiency,
while the conjugation
is typically carried out

at a lower temperature
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to minimize side

reactions.

BAY 1135626 is often
dissolved in an
organic solvent. The
< 10% (e.., DMSO. final concentration of
Organic Co-solvent <10% DME) the co-solvent in the
reaction mixture
should be kept low to
prevent antibody

denaturation.

Experimental Protocols

The following protocols provide a general framework for the conjugation of BAY 1135626 to a
monoclonal antibody. Optimization may be required for specific antibodies and desired drug-to-

antibody ratios.

Experimental Workflow
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Caption: General workflow for BAY 1135626 conjugation.

Antibody Reduction

Objective: To selectively reduce the interchain disulfide bonds in the antibody hinge region to
generate free thiol groups.

Materials:
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Monoclonal antibody (mADb) in a suitable buffer (e.g., PBS)

Tris(2-carboxyethyl)phosphine (TCEP)

Reduction Buffer: 50 mM Phosphate buffer, 2 mM EDTA, pH 7.0

Desalting columns

Protocol:

Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reduction Buffer.

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

Add a 5-20 molar excess of TCEP to the antibody solution. The optimal molar excess should
be determined empirically for each antibody.

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

Immediately after incubation, remove the excess TCEP and reaction byproducts by buffer
exchange into the Conjugation Buffer using a desalting column.

Thiol-Maleimide Conjugation

Objective: To conjugate the maleimide-activated BAY 1135626 to the free thiol groups of the
reduced antibody.

Materials:

Reduced antibody in Conjugation Buffer

BAY 1135626

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Conjugation Buffer: 50 mM Phosphate buffer, 2 mM EDTA, pH 7.0

Protocol:

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b15603177?utm_src=pdf-body
https://www.benchchem.com/product/b15603177?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» Prepare a stock solution of BAY 1135626 in anhydrous DMSO or DMF (e.g., 10 mM).

e Add a 5-10 molar excess of the BAY 1135626 stock solution to the reduced antibody
solution. The final concentration of the organic co-solvent should not exceed 10%.

¢ Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours or at 4°C
overnight with gentle mixing. Protect the reaction from light.

e Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine relative to the initial
amount of BAY 1135626. Incubate for 20 minutes at room temperature.

Purification and Analysis of the ADC

Objective: To remove unconjugated BAY 1135626 and other reaction components, and to
characterize the resulting ADC.

Materials:
e Crude ADC reaction mixture
 Purification Buffer: PBS, pH 7.4

e Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
system

Protocol:
» Purify the ADC from the reaction mixture using SEC or HIC.

¢ Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and
aggregation levels. Common analytical techniques include:

o UV-Vis Spectroscopy: To determine the concentrations of the antibody and the conjugated
drug.

o Hydrophobic Interaction Chromatography (HIC): To resolve species with different DARs.
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o Mass Spectrometry (MS): To confirm the identity and determine the precise mass of the
ADC.

o Size Exclusion Chromatography (SEC): To assess the purity and extent of aggregation.

Conclusion

The successful conjugation of BAY 1135626 to a monoclonal antibody is a multi-step process
that requires careful control of buffer conditions and reaction parameters. The protocols and
guidelines presented in these application notes are based on the well-established thiol-
maleimide conjugation chemistry commonly employed for auristatin-based ADCs. Adherence to
these recommendations will facilitate the production of homogenous and stable ADCs for
research and development purposes. It is important to note that optimization of these protocols
for each specific antibody is crucial for achieving the desired product characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
. medchemexpress.com [medchemexpress.com]

. cenmed.com [cenmed.com]

. pubs.acs.org [pubs.acs.org]

. cellmosaic.com [cellmosaic.com]

. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

. Antibody—Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

°
[e0] ~ (o)) )] EaN w N -

. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Application Notes and Protocols for Optimal BAY
1135626 Conjugation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1560317 7#buffer-conditions-for-optimal-bay-
1135626-conjugation]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15603177?utm_src=pdf-body
https://www.benchchem.com/product/b15603177?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4596905/
https://www.medchemexpress.com/bay-1135626.html
https://cenmed.com/bay-1135626-c007b-577187/
https://pubs.acs.org/doi/10.1021/bc800289a
https://cellmosaic.com/antibody-mmae-conjugation-kit-with-vc-pab-linker/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8152005/
https://www.jstage.jst.go.jp/article/cpb/68/3/68_c19-00853/_html/-char/en
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Auristatin_Based_Antibody_Drug_Conjugates.pdf
https://www.benchchem.com/product/b15603177#buffer-conditions-for-optimal-bay-1135626-conjugation
https://www.benchchem.com/product/b15603177#buffer-conditions-for-optimal-bay-1135626-conjugation
https://www.benchchem.com/product/b15603177#buffer-conditions-for-optimal-bay-1135626-conjugation
https://www.benchchem.com/product/b15603177#buffer-conditions-for-optimal-bay-1135626-conjugation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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